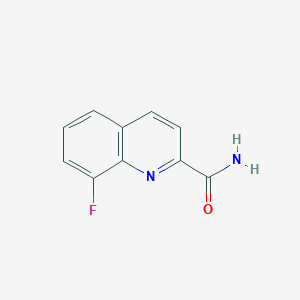

8-Fluoroquinoline-2-carboxamide

Description

Context of Quinoline-Based Compounds in Chemical and Biological Sciences

Quinoline (B57606), a heterocyclic aromatic organic compound, is a significant scaffold in medicinal chemistry due to its wide array of pharmacological activities. orientjchem.orgnih.gov First isolated from coal tar in 1834, this nitrogen-containing heterocyclic molecule is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.orgrsc.org Derivatives of quinoline are found in various natural products, particularly alkaloids, and are known to exhibit a broad spectrum of biological activities. rsc.orgrsc.org

The versatility of the quinoline nucleus has made it a privileged structure in drug discovery, leading to the development of numerous synthetic and semi-synthetic compounds with therapeutic applications. orientjchem.orgrsc.org These applications include antimalarial, anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular properties. nih.govrsc.orgrsc.org For instance, well-known drugs like chloroquine (B1663885) (antimalarial), ciprofloxacin (B1669076) (antibacterial), and topotecan (B1662842) (anticancer) are all based on the quinoline structure. rsc.org The ability to modify the quinoline core with various functional groups allows for the fine-tuning of its biological and chemical properties, making it a focal point of extensive research. orientjchem.org

Significance of Fluorination in Quinolone Chemistry

The introduction of fluorine atoms into organic molecules, a process known as fluorination, has become a pivotal strategy in medicinal chemistry for enhancing the therapeutic potential of compounds. nih.govnih.gov Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govnih.gov

In the context of quinoline chemistry, fluorination has led to the development of a major class of antibiotics known as fluoroquinolones. rsc.orgmdpi.com The presence of a fluorine atom can enhance the biological activity of quinoline derivatives and impart unique properties. researchgate.net For example, the fluorine substituent plays a crucial role in the antimicrobial and anticancer efficacy of many quinoline-based compounds. nih.gov The strategic placement of fluorine can block metabolic oxidation, a common pathway for drug degradation in the body, thereby improving the drug's bioavailability and potency. nih.govnih.gov The development of fluorinated quinolines continues to be an active area of research, with scientists exploring novel methods for their synthesis and functionalization to create new therapeutic agents. researchgate.netacs.orgresearchgate.net

Overview of Research Trajectories for 8-Fluoroquinoline-2-carboxamide and Analogues

Research into this compound and its analogues has primarily focused on their potential as therapeutic agents, driven by the combined pharmacological promise of the quinoline scaffold and the advantageous properties conferred by fluorination. Investigations into the synthesis of novel derivatives and their biological evaluation are central to this research.

One significant area of study involves the synthesis of 8-substituted quinoline-2-carboxamides as potential inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov For example, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against several human CA isoforms. nih.gov

Furthermore, the broader family of quinoline-2-carboxamides has been explored for other biological activities. For instance, substituted 8-hydroxyquinoline-2-carboxanilides have been screened for antiviral activity against influenza viruses. nih.gov Research has also delved into the development of 2,8-bis(trifluoromethyl)quinoline (B3046767) analogs, which have shown improved anti-Zika virus activity compared to existing drugs like mefloquine. nih.gov Another research trajectory has focused on quinoline-8-carboxamides as inhibitors of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. researchgate.net These diverse research avenues underscore the significant interest in this compound and its analogues as a source of new lead compounds in drug discovery.

Data on Investigated Quinoline Derivatives

| Compound Name | Investigated Activity | Key Findings |

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Carbonic Anhydrase Inhibition | Some compounds showed potent inhibition of specific human carbonic anhydrase isoforms. nih.gov |

| Substituted 8-hydroxyquinoline-2-carboxanilides | Antiviral (Influenza) | Activity was influenced by the lipophilicity and electron-withdrawing properties of substituents. nih.gov |

| 2,8-bis(trifluoromethyl)quinoline analogs | Antiviral (Zika Virus) | Showed improved potency compared to mefloquine. nih.gov |

| Quinoline-8-carboxamides | PARP-1 Inhibition | Substituents at the 2-position increased inhibitory potency. researchgate.net |

| Fluoroquinolones | Antibacterial, Anticancer | Exhibit a broad range of biological activities. mdpi.comresearchgate.netresearchgate.netresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

8-fluoroquinoline-2-carboxamide |

InChI |

InChI=1S/C10H7FN2O/c11-7-3-1-2-6-4-5-8(10(12)14)13-9(6)7/h1-5H,(H2,12,14) |

InChI Key |

VKFHILMRVINKAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 8-Fluoroquinoline-2-carboxamide

The synthesis of this compound is not typically a single-step process but rather involves a well-designed multi-step pathway. These routes strategically build the quinoline (B57606) core and then install the carboxamide functionality.

Multi-Step Synthesis Pathways

A common and logical approach to construct the this compound scaffold begins with the formation of the quinoline ring system, followed by functional group manipulations to yield the desired amide. One of the most established methods for quinoline synthesis is the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org

A plausible pathway is as follows:

Ring Formation : The synthesis can commence with the Doebner-von Miller reaction between 2-fluoroaniline (B146934) and an α,β-unsaturated aldehyde, such as crotonaldehyde. This acid-catalyzed condensation and cyclization sequence yields 8-fluoro-2-methylquinoline, also known as 8-fluoroquinaldine. wikipedia.orgresearchgate.net

Oxidation : The methyl group at the C-2 position of the quinoline ring is then oxidized to a carboxylic acid. This transformation is a critical step, converting the quinaldine (B1664567) intermediate into 8-fluoroquinoline-2-carboxylic acid. sigmaaldrich.comyoutube.com

Amidation : The final step is the conversion of the carboxylic acid to the primary carboxamide. This can be achieved through several standard methods, such as activation of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by a reaction with ammonia (B1221849). Alternatively, modern peptide coupling agents can be employed for a milder and often more efficient conversion. nih.govajchem-a.com

Key Intermediates and Reaction Conditions

The success of the multi-step synthesis relies on the careful management of key intermediates and reaction conditions at each stage.

Key Intermediates:

2-Fluoroaniline : The starting material that incorporates the essential fluorine atom at the C-8 position of the final quinoline ring.

8-Fluoro-2-methylquinoline (8-Fluoroquinaldine) : The initial quinoline product from the cyclization step. Its C-2 methyl group is the precursor to the carboxamide function.

8-Fluoroquinoline-2-carboxylic Acid : A crucial intermediate that is directly converted to the target compound. sigmaaldrich.com This solid compound serves as the immediate precursor for the amidation step. sigmaaldrich.com

8-Fluoroquinoline-2-carbonyl Chloride : An activated intermediate formed from the carboxylic acid, which readily reacts with ammonia to form the carboxamide.

The following table summarizes the typical reaction conditions for this synthetic pathway.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Doebner-von Miller Reaction | 2-Fluoroaniline, crotonaldehyde, acid catalyst (e.g., HCl, H₂SO₄), heat. | 8-Fluoro-2-methylquinoline | wikipedia.orgiipseries.org |

| 2 | Oxidation | Potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂), heat. | 8-Fluoroquinoline-2-carboxylic acid | youtube.comnih.gov |

| 3 | Amidation | i) Thionyl chloride (SOCl₂) or oxalyl chloride. ii) Ammonia (NH₃). OR Coupling agents like HATU, DIPEA. | This compound | nih.gov |

Synthesis of this compound Derivatives and Analogues

The this compound core can be chemically modified at several positions to generate a library of analogues. These modifications are crucial for exploring the chemical space around this scaffold.

Modifications at the Quinoline Nitrogen (N-1 Position)

The nitrogen atom of the quinoline ring is nucleophilic and can undergo reactions such as alkylation and acylation to form quinolinium salts. quimicaorganica.org In the context of related fluoroquinolone synthesis, the N-1 position is frequently substituted, often with alkyl groups like ethyl or cyclopropyl (B3062369). nih.govmdpi.com For instance, the synthesis of 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid highlights a key N-1 modification strategy that could be adapted to the this compound system. mdpi.com

| Modification Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., ethyl iodide, cyclopropyl bromide), base (e.g., NaH, K₂CO₃). | 1-Alkyl-8-fluoroquinolinium-2-carboxamide salts | quimicaorganica.orgmdpi.com |

| N-Oxide Formation | Peracids (e.g., m-CPBA) or hydrogen peroxide. | This compound N-oxide | quimicaorganica.org |

Substitutions at the Carboxamide Moiety (C-2 Position)

The carboxamide group at the C-2 position can be readily varied by starting from the 8-fluoroquinoline-2-carboxylic acid intermediate and coupling it with a diverse range of primary or secondary amines instead of ammonia. This approach allows for the synthesis of a wide array of N-substituted amide derivatives. Microwave-assisted synthesis has also been reported for the efficient condensation of the related 8-hydroxyquinoline-2-carboxylic acid with substituted anilines. nih.gov

Common coupling methods include the use of activating agents like phosphorus trichloride (B1173362) or modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). nih.govnih.gov

| Amine Reactant | Coupling Conditions | Product | Reference |

|---|---|---|---|

| Substituted Anilines | PCl₃, heat or microwave | N-Aryl-8-fluoroquinoline-2-carboxamides | nih.gov |

| Alkylamines | HATU, DIPEA, DMF, 0 °C to room temp | N-Alkyl-8-fluoroquinoline-2-carboxamides | nih.gov |

| Sulfanilamides | HATU, DIPEA, DMF, 0 °C to room temp | N-(Sulfamoylphenyl)-8-fluoroquinoline-2-carboxamides | nih.gov |

Derivatization at Peripheral Quinoline Ring Positions (C-3, C-4, C-5, C-6, C-7, C-8)

Further diversification can be achieved by introducing substituents onto the carbocyclic and pyridine (B92270) rings of the quinoline system.

C-3 and C-4 Positions : Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the quinoline ring. nih.govnih.gov For example, starting from a halogenated precursor like 3-iodo-8-fluoroquinoline-2-carboxamide, Suzuki, Sonogashira, or Stille couplings could introduce aryl, alkynyl, or stannyl (B1234572) groups, respectively. Nucleophilic substitution at the C-4 position is also a known reaction pathway for quinolines, often starting from a 4-chloroquinoline (B167314) derivative. mdpi.com

C-5 and C-7 Positions : These positions are susceptible to electrophilic substitution reactions. Halogenation is a common modification. For instance, chlorination of related 2-alkyl-8-hydroxyquinolines with N-chlorosuccinimide (NCS) under acidic conditions can yield 5,7-dichloro derivatives. nih.gov In fluoroquinolone chemistry, the C-7 position is a critical site for modification, often involving nucleophilic aromatic substitution (SNAr) of a halogen (like chlorine or fluorine) by various amines. nih.govmdpi.com The reactivity for SNAr at C-7 is often enhanced by an electron-withdrawing group at the C-8 position, such as a nitro group. mdpi.com Suzuki-Miyaura cross-coupling reactions have also been used to install aryl or hetaryl groups at the C-7 position of 8-nitroquinolones. researchgate.net

C-8 Position : The fluorine atom at C-8 is generally stable and not easily displaced via nucleophilic substitution unless under specific photoredox catalysis conditions for unactivated fluoroarenes. nih.gov However, derivatization at this position is often achieved by starting with a different precursor, such as 8-hydroxyquinoline. In such cases, O-alkylation with various alkyl or benzyl (B1604629) halides in the presence of a base like K₂CO₃ is a straightforward method to introduce diversity. nih.govnih.gov

The following table summarizes potential derivatization strategies for the quinoline ring.

| Position(s) | Reaction Type | Typical Reagents | Potential Product | Reference |

|---|---|---|---|---|

| C-3 | Suzuki Coupling | Arylboronic acid, Pd catalyst (from a 3-halo precursor) | 3-Aryl-8-fluoroquinoline-2-carboxamide | mdpi.com |

| C-4 | Nucleophilic Substitution | Amines, Thiols, Hydrazine (from a 4-chloro precursor) | 4-Amino/Thio/Hydrazino-8-fluoroquinoline-2-carboxamide | mdpi.com |

| C-5, C-7 | Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | 5,7-Dihalo-8-fluoroquinoline-2-carboxamide | nih.gov |

| C-7 | Nucleophilic Aromatic Substitution (SNAr) | Various amines (from a 7-halo precursor) | 7-Amino-substituted-8-fluoroquinoline-2-carboxamide | nih.govmdpi.com |

| C-8 | O-Alkylation (on 8-hydroxy analogue) | Alkyl/Benzyl halides, K₂CO₃ | 8-Alkoxy/Benzyloxy-quinoline-2-carboxamide | nih.govresearchgate.net |

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of synthesis, modern techniques are increasingly employed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. nih.govresearchgate.net

This technique is highly applicable to the synthesis of quinoline carboxamides. Research on related structures has shown significant improvements with microwave assistance:

The synthesis of various amide derivatives of the fluoroquinolone drug ciprofloxacin (B1669076) was successfully achieved using microwave irradiation, reducing reaction times to 15-20 minutes. researchgate.netresearchgate.net

Kos and coworkers reported the microwave-assisted synthesis of thirty-two 8-hydroxyquinoline-2-carboxanilides, demonstrating the method's utility for the quinoline-2-carboxamide (B1208818) scaffold. mdpi.comnih.gov

A general method for synthesizing furan-2-carboxamides also highlighted the advantages of microwave heating over conventional methods, providing higher yields and simpler purification. nih.gov

The synthesis of this compound and its derivatives would likely proceed by reacting 8-fluoroquinoline-2-carbonyl chloride or 8-fluoroquinoline-2-carboxylic acid with an amine in a sealed vessel under microwave irradiation, significantly optimizing the process.

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to days (e.g., 30+ hours) | Minutes (e.g., 15-20 min) | nih.govresearchgate.net |

| Yield | Moderate | Good to Excellent (e.g., 58-84%) | researchgate.netnih.gov |

| Energy Consumption | High | Low | nih.gov |

| Purification | Often requires chromatography | Simpler, may only need filtration/recrystallization | nih.gov |

The core structure of this compound is planar and therefore achiral. As such, stereoselective synthesis is not applicable to the preparation of the parent compound itself.

However, this approach becomes highly relevant when synthesizing derivatives of this compound that contain one or more chiral centers. Chirality can be introduced in several ways:

Using a Chiral Amine: The reaction of 8-fluoroquinoline-2-carboxylic acid with a single enantiomer of a chiral amine would produce a chiral carboxamide derivative as a single diastereomer.

Modification of the Quinoline Ring: If the quinoline ring were to be, for example, partially hydrogenated (to a tetrahydroquinoline), stereocenters would be created on the ring itself, necessitating stereoselective methods to control the spatial arrangement of substituents.

While no specific examples of stereoselective synthesis for this compound derivatives were found, the synthesis of other chiral fluoro-containing heterocycles, such as trifluoroethyl 3,2′-spirooxindole γ-lactams, has been achieved with excellent enantioselectivity (up to 99% ee) using organocatalysis. rsc.org This demonstrates that established stereoselective methodologies could be readily applied to the synthesis of chiral this compound derivatives.

Chemical Characterization Techniques for Synthesized Compounds

The structural elucidation and confirmation of purity for this compound and its derivatives rely on a suite of standard spectroscopic and analytical techniques. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.

¹H NMR: Would show characteristic signals for the aromatic protons on the quinoline ring system. The coupling patterns and chemical shifts are influenced by the electron-withdrawing fluorine atom and the carboxamide group. The amide protons (-NH₂) would typically appear as a broad singlet.

¹³C NMR: Would show distinct signals for each of the 10 carbon atoms in the core structure. The carbon attached to the fluorine atom (C-8) would exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. researchgate.net For this compound, characteristic absorption bands would include:

N-H stretching vibrations for the primary amide (typically two bands in the 3100-3500 cm⁻¹ region).

A strong C=O stretching vibration (the Amide I band) around 1650-1680 cm⁻¹.

N-H bending vibration (the Amide II band) near 1600-1640 cm⁻¹.

C-F stretching vibration in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For this compound (C₁₀H₇FN₂O), the expected exact mass would be approximately 190.0542.

Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated theoretical values to support the proposed structure and assess purity.

Table 2: Expected Chemical Characterization Data for this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Multiple signals in the aromatic region (~7.0-8.5 ppm) with characteristic splitting patterns. |

| Amide Protons | Broad singlet corresponding to two protons. | |

| ¹³C NMR | Quinoline Carbons | Signals in the aromatic region (~110-150 ppm). |

| Carbonyl Carbon | Signal at lower field (~165-175 ppm). | |

| C-F Coupling | Large ¹JCF coupling constant for the carbon at position 8. | |

| IR Spectroscopy | N-H Stretch | ~3100-3500 cm⁻¹ (two bands for -NH₂) |

| C=O Stretch (Amide I) | ~1650-1680 cm⁻¹ (strong) | |

| C-F Stretch | ~1000-1350 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z corresponding to the molecular weight (Exact Mass: 190.0542) |

| Elemental Analysis | % Composition | C: 63.16%, H: 3.71%, F: 10.00%, N: 14.73%, O: 8.41% (Calculated) |

Structure Activity Relationship Sar Studies of 8 Fluoroquinoline 2 Carboxamide and Its Analogues

Impact of the Fluorine Atom at the C-8 Position on Biological Activity

The substitution of a hydrogen atom with fluorine at the C-8 position of the quinoline (B57606) ring can profoundly influence a molecule's biological profile. While direct comparative studies on 8-fluoroquinoline-2-carboxamide versus its non-fluorinated counterpart are limited in publicly available research, the effects of fluorine substitution are well-documented in related quinoline-based compounds. Generally, the high electronegativity and small size of the fluorine atom can lead to altered acidity of nearby protons, changes in molecular conformation, and improved metabolic stability by blocking sites susceptible to oxidative metabolism. For instance, in the broader class of fluoroquinolones, a fluorine atom at C-6 is crucial for enhanced cell penetration and DNA gyrase inhibition. nih.gov Extrapolating from this, an 8-fluoro substituent is expected to influence the electronic distribution of the quinoline ring system, which could impact interactions with biological targets.

Influence of Substituents on the Carboxamide Group

The nature of the substituent on the carboxamide nitrogen of quinoline-2-carboxamides plays a pivotal role in determining their biological activity. Studies on various quinoline-2-carboxamide (B1208818) series have demonstrated that modifications at this position significantly affect properties such as lipophilicity and the ability to form hydrogen bonds, which are critical for target engagement.

For example, in a series of substituted quinoline-2-carboxamides, variations in the N-substituent from simple alkyl and cycloalkyl groups to aromatic and heteroaromatic moieties have resulted in a wide range of biological activities, including antimycobacterial and herbicidal effects. nih.govnih.govresearchgate.netmdpi.com The introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets in target proteins, while the incorporation of polar groups can improve water solubility and pharmacokinetic profiles.

Table 1: Antimycobacterial Activity of Selected N-Substituted Quinoline-2-carboxamides

| Compound | N-Substituent | Activity vs. M. tuberculosis |

| 1 | N-Cyclohexyl | Higher than isoniazid |

| 2 | N-Cycloheptyl | Higher than isoniazid |

| 3 | N-(2-Phenylethyl) | Higher than isoniazid |

Data sourced from a study on a series of quinoline-2-carboxamides, highlighting the positive impact of specific cycloalkyl and aralkyl substituents on antimycobacterial potency. nih.govnih.govresearchgate.net

Role of Substitutions at N-1 and C-7 Positions on Biological Efficacy

The C-7 substituent typically modulates the spectrum of activity and pharmacokinetic properties. The introduction of basic amines, such as piperazine (B1678402) and its derivatives, at this position is a common strategy to enhance activity against Gram-negative bacteria. nih.gov While specific studies on N-1 and C-7 substituted 8-fluoroquinoline-2-carboxamides are not extensively reported, SAR trends from related fluoroquinolones suggest that similar modifications could be a viable strategy to modulate the biological activity of this scaffold. For instance, the introduction of a piperazinyl group at C-7 in ciprofloxacin (B1669076) enhances its potency against Gram-negative bacteria. nih.gov

Conformational and Steric Effects on Biological Activity

The three-dimensional arrangement of substituents on the this compound scaffold significantly impacts its interaction with biological targets. The planarity of the quinoline ring system is a key feature, and substituents that disrupt this conformation can lead to a loss of activity.

In a study of 2-phenylquinoline-8-carboxamides, substitution at the 2'-position of the phenyl ring, which forces the phenyl group out of co-planarity with the quinoline ring, resulted in a loss of DNA intercalating ability and antitumor activity. nih.gov This highlights the importance of maintaining a relatively planar structure for this class of compounds. The steric bulk of substituents on the carboxamide group and at other positions on the quinoline ring must be carefully considered to ensure a productive binding orientation within the target's active site.

Electronic and Lipophilicity Parameters in SAR Models

Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding how the physicochemical properties of a molecule influence its biological activity. For quinoline derivatives, key parameters often include electronic properties (such as Hammett constants) and lipophilicity (logP).

In a study of 8-hydroxyquinoline-2-carboxanilides, it was found that antiviral activity was influenced by increasing the electron-withdrawing properties of substituents on the anilide ring and was positively correlated with increasing lipophilicity. nih.gov Similarly, for a series of diquinothiazines, lipophilicity was a critical parameter affecting their anticancer activity. nih.gov The development of robust QSAR models for this compound analogues would require the synthesis and biological testing of a diverse set of compounds to derive statistically significant correlations. Such models can then guide the design of new derivatives with improved potency. nih.govnih.gov

Table 2: Lipophilicity and Anticancer Activity of Selected Diquinothiazines

| Compound | R | logP | IC50 (A549 cell line) |

| 4 | Dimethylaminopropyl | 3.2 | 0.3 µM |

| 5 | Pyrrolidinylethyl | 3.5 | 0.3 µM |

Data from a study on diquinothiazines, demonstrating the correlation between lipophilicity and potent anticancer activity. nih.gov

SAR Related to Specific Biological Targets

The SAR of this compound analogues is intrinsically linked to their specific biological targets. For example, quinoline-based compounds have been shown to act as inhibitors of various enzymes, including carbonic anhydrases and topoisomerases.

A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated as carbonic anhydrase (CA) inhibitors. nih.gov The results showed that these compounds inhibited several human CA isoforms in the nanomolar range, with the substitution pattern on the quinoline ring significantly influencing their inhibitory potency and selectivity. nih.gov Specifically, compound 5h in the study, with a particular substituent at the 8-position, showed potent inhibition of hCA I and hCA II. nih.gov

In the context of anticancer activity, some quinoline derivatives function as DNA intercalating agents. nih.gov The planarity of the quinoline ring and the nature of the side chains are critical for effective intercalation and subsequent cytotoxicity. The development of this compound analogues as agents for specific targets would necessitate screening against relevant enzymes or cellular pathways to establish a clear SAR profile.

Investigations into Biological Activities Preclinical Research

Antimicrobial Activity Studies

Specific antimicrobial activity studies for 8-Fluoroquinoline-2-carboxamide are not publicly available. The broader class of fluoroquinolones, to which this compound belongs, is well-known for its antibacterial properties. These agents typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. nih.gov

Evaluation Against Gram-Positive Bacterial Strains (In Vitro and In Vivo Models)

There is no published in vitro or in vivo data detailing the efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus or Streptococcus pneumoniae. Newer generations of fluoroquinolones have shown enhanced activity against these types of bacteria. mdpi.com

Evaluation Against Gram-Negative Bacterial Strains (In Vitro and In Vivo Models)

Specific data on the activity of this compound against Gram-negative strains like Escherichia coli or Pseudomonas aeruginosa is not available. The efficacy of fluoroquinolones against Gram-negative bacteria is well-established, with many compounds in this class demonstrating potent activity. nih.gov

Activity Against Mycobacterial Species (In Vitro and In Vivo Models)

No studies detailing the in vitro or in vivo activity of this compound against Mycobacterium species, including Mycobacterium tuberculosis, have been found. Structure-activity relationship studies on other fluoroquinolones have indicated that substitutions at the C-8 position can influence antimycobacterial potency. researchgate.net

Modulation of Activity by Environmental Factors (e.g., pH, Metal Ions)

The influence of environmental factors such as pH and the presence of metal ions on the activity of this compound has not been documented. It is known, however, that the activity of many fluoroquinolones can be diminished in acidic environments and in the presence of divalent and trivalent cations due to chelation. nih.govbohrium.com

Antiviral Activity Studies

There are no specific published studies on the antiviral activity of this compound.

Efficacy Against Specific Viral Pathogens (e.g., Influenza, Dengue)

No data exists in the public literature regarding the efficacy of this compound against influenza or dengue viruses. Research has been conducted on other quinoline (B57606) derivatives, showing some potential for antiviral activity against dengue virus by acting on the early stages of the viral life cycle. nih.govnih.gov However, these findings are not specific to this compound.

Anticancer and Antiproliferative Activity Research

The potential of this compound as an anticancer agent has been a subject of preliminary investigation. Research in this area has primarily centered on its effects on cancer cell lines and its activity against specific types of tumors in preclinical models.

Evaluation in Cancer Cell Lines (In Vitro Cytotoxicity Assays)

Initial laboratory studies on substituted quinoline-2-carboxamide (B1208818) derivatives have explored their cytotoxic effects against various human cancer cell lines. While specific data for this compound is not extensively detailed in the public domain, broader studies on related compounds provide context. For instance, a series of novel substituted quinoline-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative effects on liver (HEP-3B) and skin (A-375) cancer cell lines. nih.gov These investigations help to establish a foundational understanding of how structural modifications to the quinoline-2-carboxamide scaffold may influence anticancer activity.

Another area of research has focused on quinoline-based heterocycles as inhibitors of the Bcl-2 protein, which is crucial for cell survival and is often overexpressed in cancer cells. mdpi.comcardiff.ac.uk The development of such compounds aims to interfere with the protein's function and induce programmed cell death (apoptosis) in malignant cells. mdpi.comcardiff.ac.uk While these studies provide a framework, the specific efficacy of the 8-fluoro substitution on the quinoline ring in this context remains an area for more targeted research.

Activity Against Specific Tumor Types (Preclinical Models)

The in vivo anticancer potential of quinoline derivatives has been explored in preclinical models. For example, one novel quinoline derivative, identified as 83b1, demonstrated significant anti-tumor effects in a nude mice xenograft model transplanted with a human esophageal squamous cell carcinoma (ESCC) cell line. griffith.edu.au This study highlights the potential of the quinoline scaffold to inhibit tumor growth in a living organism. However, specific preclinical model data for this compound is not currently available in the reviewed literature. The translation of in vitro findings to in vivo efficacy is a critical step in the drug development process, and such studies would be necessary to fully understand the therapeutic potential of this specific compound.

Other Investigated Biological Activities (e.g., Antifungal, Antiparasitic)

Beyond its potential anticancer properties, the broader class of quinoline-2-carboxamides has been investigated for other biological activities. A study involving a series of substituted quinoline-2-carboxamides screened these compounds for their antimycobacterial activity. nih.gov This research demonstrated that certain derivatives exhibited notable activity against various Mycobacterium species. nih.gov While this highlights the versatility of the quinoline-2-carboxamide core, specific antifungal or antiparasitic activity data for this compound has not been reported in the examined sources. Further research would be required to determine if the 8-fluoro substitution confers any significant activity in these areas.

Mechanistic Studies at the Molecular and Biochemical Level

Target Identification and Validation

Research into the mechanistic underpinnings of 8-fluoroquinoline-2-carboxamide and its analogues has identified key molecular targets within both bacterial and mammalian cells. The primary antibacterial effect is derived from its interaction with essential bacterial enzymes, while its influence on mammalian enzymes is also a subject of investigation.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The principal antibacterial activity of the fluoroquinolone class, to which this compound belongs, stems from the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair. nih.gov

DNA gyrase, composed of GyrA and GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process vital for initiating DNA replication and relieving the positive superhelical stress that accumulates ahead of the replication fork. nih.govyoutube.com Topoisomerase IV, a homolog of DNA gyrase with ParC and ParE subunits, is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following a round of replication, allowing for their proper segregation into daughter cells. nih.govyoutube.com

Fluoroquinolones exert their effect not by inhibiting the enzymes directly in their free state, but by binding to and stabilizing a transient intermediate state known as the cleavage complex. nih.govyoutube.com In this complex, the enzyme has created a double-stranded break in the DNA, to which it is covalently attached. The drug intercalates into this broken DNA, effectively trapping the enzyme and preventing the re-ligation of the DNA strands. nih.govnih.gov This stabilization of the enzyme-DNA complex blocks the progression of replication forks and transcription machinery, leading to a rapid inhibition of DNA and RNA synthesis. nih.govresearchgate.net The stalled replication forks can collapse, resulting in lethal double-stranded DNA breaks, which are considered the primary cause of the bactericidal effect of these compounds. nih.govyoutube.com

Modulation of Mammalian Topoisomerase I and II Enzymes

While fluoroquinolones exhibit a high degree of selectivity for bacterial topoisomerases, they are not entirely devoid of activity against their mammalian counterparts, topoisomerase I and II. researchgate.net This interaction is a critical area of study, as it can be linked to potential genotoxic effects in eukaryotic cells. Some similarities in the active sites of bacterial and human type II topoisomerases exist, raising concerns about off-target effects. researchgate.net

Studies on compounds structurally related to this compound have demonstrated interactive potential with mammalian topoisomerase II. For instance, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a potent bacterial DNA gyrase inhibitor, was also found to interact with mammalian topoisomerase II isolated from HeLa cells, exhibiting an EC50 value of 7.6 microM in a DNA-cleavage assay. nih.gov This indicates that the quinolone scaffold can induce DNA cleavage via the mammalian enzyme, acting as a "topoisomerase poison" in a manner analogous to its antibacterial mechanism. nih.govnih.gov This activity is a point of interest for potential anticancer applications, as many established chemotherapeutic agents function by targeting human topoisomerases. nih.govacs.org

Elucidation of Molecular Binding Modes

The molecular interaction between fluoroquinolones and the DNA-topoisomerase complex has been elucidated through crystallographic and biochemical studies. These compounds bind to a pocket formed at the interface of the enzyme and the cleaved DNA. nih.gov The binding is non-covalent and involves a complex network of interactions.

Fluoroquinolones intercalate into the DNA at the site of the double-strand break created by the enzyme. nih.govnih.gov This drug-DNA interaction is a key component of the stabilizing effect on the cleavage complex. Crystallographic data show that two drug molecules can bind to the heterotetrameric enzyme in a parallel fashion. nih.gov

Crucially, a non-catalytic magnesium ion, coordinated with water molecules, often acts as a bridge, facilitating hydrogen bonding between the quinolone molecule and specific amino acid residues in the GyrA (or ParC) subunit, such as Ser83 and Asp87 (E. coli numbering). nih.gov

Interestingly, research has revealed the existence of at least two distinct modes of drug binding. nih.gov One mode, observed in crystal structures, positions the C-7 ring system of the fluoroquinolone facing the GyrB/ParE subunits. However, cross-linking experiments have provided evidence for a second, novel binding orientation where the C-7 ring interacts with the GyrA subunit. nih.gov This discovery of multiple binding modes suggests a more complex interaction than previously understood and opens new avenues for designing derivatives with altered activity profiles. nih.gov

Effects on Nucleic Acid Replication and Transcription Processes

The inhibition of DNA gyrase and topoisomerase IV by this compound analogues has profound and rapid consequences for fundamental cellular processes. The primary effect is the cessation of DNA replication. nih.govyoutube.com

By stabilizing the cleavage complex, the drug-enzyme-DNA adduct forms a physical barrier that halts the progression of the replication machinery, known as the replisome. nih.govoup.com This leads to a swift inhibition of DNA synthesis. nih.gov If the drug is removed, DNA synthesis can sometimes resume, indicating that this initial blockage is a bacteriostatic effect. nih.gov However, the prolonged stalling and subsequent collapse of replication forks generate double-strand breaks, a form of DNA damage that overwhelms bacterial repair systems and triggers cell death, which is the bactericidal component of the drug's action. nih.govyoutube.com

Transcription is also inhibited, though it is often considered a secondary effect to replication blockage. The drug-gyrase-DNA complex can act as a barrier to the movement of RNA polymerase along the DNA template, thereby inhibiting the synthesis of RNA. nih.gov Furthermore, since DNA gyrase is required to remove positive supercoils that accumulate during transcription, its inhibition disrupts the necessary DNA topology for this process to continue efficiently. youtube.com

Cellular Uptake Mechanisms and Intracellular Accumulation

For any antibiotic to be effective, it must first cross the bacterial cell envelope to reach its intracellular target. In Gram-negative bacteria, this involves traversing both the outer membrane and the inner cytoplasmic membrane. The cellular uptake of fluoroquinolones is a complex process influenced by the drug's physicochemical properties and the bacterium's membrane transport systems. nih.govresearchgate.net

Small, hydrophilic antibiotics often enter Gram-negative bacteria through porin channels, such as OmpF and OmpC, in the outer membrane. nih.gov Fluoroquinolones can utilize this pathway. However, their uptake is also influenced by a mechanism described as "self-promoted uptake," particularly for cationic molecules, which involves interaction with and disruption of the lipopolysaccharide (LPS) layer of the outer membrane. nih.gov

Once inside the periplasm, the drug must cross the inner membrane to reach the cytoplasm where DNA gyrase and topoisomerase IV reside. This process is generally considered to be passive diffusion. However, the intracellular concentration of the drug does not depend solely on influx; it is critically modulated by active efflux. nih.govresearchgate.net

Bacteria possess multidrug efflux pumps, such as the AcrAB-TolC system in E. coli, which actively transport a wide range of substrates, including fluoroquinolones, out of the cell. nih.gov The net intracellular accumulation of a fluoroquinolone is therefore a dynamic balance between its rate of influx and the efficiency of its efflux. nih.govresearchgate.net The level of expression of these efflux pumps can significantly impact the susceptibility of a bacterium to a given fluoroquinolone. nih.gov

Research on Mechanisms of Resistance to this compound Analogues

The widespread use of fluoroquinolones has inevitably led to the emergence and spread of bacterial resistance, which can arise through several key mechanisms. nih.govnih.gov High-level resistance often results from the accumulation of multiple mutations. nih.govnih.gov

The most clinically significant mechanism of resistance involves mutations in the genes encoding the drug's primary targets: gyrA and gyrB (for DNA gyrase) and parC and parE (for topoisomerase IV). nih.govnih.gov These mutations typically occur in a specific, localized region of the GyrA and ParC subunits known as the quinolone resistance-determining region (QRDR). Alterations in the amino acid sequence in this region, such as at Ser-83 or Asp-87 in E. coli GyrA, reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex, thereby diminishing the drug's inhibitory effect. nih.govnih.gov Resistance often develops stepwise, with an initial mutation in the primary target enzyme followed by a secondary mutation in the other topoisomerase. nih.gov

A second major mechanism of resistance is the reduction of intracellular drug accumulation. This can be achieved in two ways:

Increased Efflux: Upregulation or mutational changes in native efflux pump systems, like AcrAB-TolC, can lead to more efficient removal of the drug from the cell, preventing it from reaching a bactericidal concentration. nih.govnih.gov

Decreased Influx: Mutations that lead to the loss or modification of outer membrane porins can reduce the permeability of the cell wall to the antibiotic, thereby limiting its entry. nih.govnih.gov

Finally, resistance can also be acquired horizontally through the transfer of plasmids. These plasmids can carry genes that confer resistance, such as:

Qnr proteins: These proteins bind to DNA gyrase and topoisomerase IV, protecting them from the action of quinolones. While Qnr proteins themselves only provide low-level resistance, their presence can facilitate the selection of higher-level mutational resistance. nih.gov

Efflux pumps: Plasmids can carry genes for additional, non-native efflux pumps that contribute to reduced drug accumulation. nih.gov

Enzymatic modification: A specific variant of an aminoglycoside acetyltransferase has been found to be capable of modifying certain fluoroquinolones, inactivating the drug. nih.gov

Investigation of Selective Toxicity Mechanisms between Prokaryotic and Eukaryotic Cells

The selective toxicity of antimicrobial agents is a cornerstone of chemotherapy, enabling the targeting of pathogenic organisms with minimal damage to the host. In the context of "this compound," a derivative of the broader fluoroquinolone class of antibiotics, understanding its differential effects on prokaryotic and eukaryotic cells is paramount. While direct and comprehensive comparative studies on "this compound" are not extensively available in the public domain, an analysis of the mechanisms of related compounds provides a foundational understanding of its potential selective toxicity.

The primary mechanism of action for fluoroquinolones involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair. fq100.org These enzymes, DNA gyrase and topoisomerase IV, are vital for maintaining the proper topology of bacterial DNA during replication and transcription. fq100.orgnih.gov By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which ultimately leads to bacterial cell death. fq100.orgnih.gov

The selectivity of fluoroquinolones for prokaryotic over eukaryotic cells stems from the structural and functional differences between the bacterial and mammalian versions of these enzymes. sigmaaldrich.com While eukaryotic cells also possess topoisomerases, the affinity of most clinically used fluoroquinolones for these mammalian enzymes is significantly lower, often by a factor of 1000 or more. nih.gov This differential affinity is attributed to variations in the amino acid sequences within the enzyme's active site. nih.gov

Research into derivatives of quinoline-2-carboxamide (B1208818) has offered insights into their interactions with eukaryotic systems, although direct prokaryotic comparisons are not always present in the same studies. For instance, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are eukaryotic enzymes. The findings indicated that these compounds could inhibit various hCA isoforms at nanomolar concentrations. nih.govnih.gov While "this compound" was not specifically included in this series, the study highlights that the quinoline-2-carboxamide scaffold can interact with eukaryotic enzymes.

Conversely, studies on 8-nitrofluoroquinolone derivatives have demonstrated their antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, indicating their efficacy against prokaryotic targets. nih.gov The mechanism of action for these compounds is presumed to be similar to other fluoroquinolones, targeting bacterial DNA enzymes. nih.gov

The following table summarizes findings from studies on related quinoline-2-carboxamide derivatives, illustrating their activity against either prokaryotic or eukaryotic targets. It is important to note the absence of a single study that directly compares the activity of "this compound" across both cell types.

| Compound Class | Target Organism/Cell | Target Enzyme/Process | Observed Activity |

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Human (Eukaryotic) | Carbonic Anhydrases (hCA I, II, IV) | Inhibition in the low to high nanomolar range. nih.govnih.gov |

| 8-Nitrofluoroquinolone Derivatives | E. coli (Prokaryotic), S. aureus (Prokaryotic) | Presumed DNA gyrase/topoisomerase IV | Antibacterial activity with MIC values in the µg/mL range. nih.gov |

Computational and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is instrumental in understanding the interaction between a ligand, such as 8-Fluoroquinoline-2-carboxamide, and its biological target at the molecular level. nih.gov The primary goal is to predict the binding geometry and affinity of the ligand-receptor complex.

For quinolone derivatives, a common biological target is the bacterial enzyme DNA gyrase, a type II topoisomerase that is essential for DNA replication and transcription. mdpi.comnih.govnih.gov Molecular docking studies on fluoroquinolone analogs are frequently performed to elucidate their binding modes within the active site of DNA gyrase. nih.govnih.gov These simulations often utilize software like Glide from Schrödinger, which employs a series of hierarchical filters and scoring functions to identify the most plausible binding poses. nih.govschrodinger.comsemanticscholar.orgschrodinger.comjiangshen.org

The process typically involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and the ligand. nih.govsustech.edu The protein preparation includes steps like optimizing and minimizing its energy conformation. nih.gov The ligand is then docked into the defined binding site of the receptor. jiangshen.org The results are analyzed based on scoring functions (e.g., G-score, Emodel) and the specific interactions formed, such as hydrogen bonds and π-π stacking interactions. semanticscholar.orgsustech.edu

Studies on related fluoroquinolones have shown that the quinolone core is essential for inhibiting the enzyme, with the carboxyl and ketone groups chelating a magnesium ion, which in turn bridges the drug to the enzyme. mdpi.comresearchgate.net The C7 substituent, a key position for modification in many fluoroquinolones, often interacts with both the GyrA and GyrB subunits of DNA gyrase. nih.gov Docking studies help rationalize the structure-activity relationships (SAR) observed in a series of compounds, guiding the design of new derivatives with improved potency. nih.gov

Another significant target for quinoline-based compounds is the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer pathways. nih.govnih.gov Docking studies of quinoline-2-carboxamide (B1208818) chalcone (B49325) derivatives have shown good binding energy towards the EGFR receptor, highlighting the potential of this scaffold in anticancer drug design. nih.gov These studies provide valuable insights into the binding interactions that can be extrapolated to understand the potential of this compound against similar targets. rsc.org

Table 1: Key Molecular Docking Parameters and Findings for Quinolone Derivatives

| Parameter | Description | Typical Findings for Quinolone Derivatives |

| Target Protein | The biological macromolecule (e.g., enzyme, receptor) to which the ligand binds. | DNA Gyrase (PDB ID: 2XCT), Topoisomerase IV, EGFR. nih.govnih.gov |

| Docking Software | The computational program used to perform the simulation. | Glide (Schrödinger), AutoDock, SYBYL-X. nih.govschrodinger.comacs.org |

| Scoring Function | A mathematical method used to estimate the binding affinity between the ligand and target. | G-score, Docking Score, Binding Energy (kcal/mol). semanticscholar.orgsustech.edu |

| Key Interactions | The specific non-covalent bonds formed between the ligand and the active site residues. | Hydrogen bonds, π-π stacking, hydrophobic interactions, metal chelation (Mg2+). mdpi.comsustech.eduresearchgate.net |

| Binding Site | The region on the target protein where the ligand binds. | Quinolone Resistance-Determining Region (QRDR) in GyrA, ATP-binding site in GyrB, EGFR catalytic cleft. researchgate.netnih.gov |

| Predicted Affinity | A quantitative measure of the strength of the ligand-target interaction. | Varies; used to rank compounds and compare with known inhibitors. sustech.eduacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For fluoroquinolone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to understand the structural basis of their inhibitory activity against targets like bacterial topoisomerase. These models generate a 3D grid around aligned molecules and calculate steric and electrostatic fields. The variations in these fields are then correlated with the observed biological activity.

In a typical QSAR study, a dataset of compounds with a wide range of biological activity is used. For instance, a set of structurally diverse fluoroquinolones might be used to develop a model for predicting their activity as DNA gyrase inhibitors. The robustness of a QSAR model is evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A high q² value indicates good internal predictive ability of the model.

The output of a QSAR study is often visualized as contour maps, which show regions where modifications to the chemical structure are likely to increase or decrease biological activity. For example, a CoMFA model might indicate that bulky substituents are favored in one region (sterically favorable, often shown in green) while electronegative groups are preferred in another (electrostatically favorable, often shown in blue).

While specific QSAR models for this compound are not publicly detailed, studies on related fluoroquinophenoxazine derivatives against topoisomerase IA provide relevant insights. In one such study, a CoMFA model yielded a q² of 0.688 and an r² of 0.806, indicating a statistically significant model with good predictive power. Such models are valuable tools for guiding the design of more potent analogs within the quinolone class.

Table 2: Principles and Parameters of QSAR Modeling for Fluoroquinolone Analogs

| Component | Description | Relevance to this compound |

| Training Set | A group of compounds with known chemical structures and biological activities used to build the model. | A diverse set of quinolone or fluoroquinolone derivatives with measured activity against a specific target (e.g., DNA gyrase). |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., steric, electronic, hydrophobic). | Calculated for the this compound scaffold and its potential derivatives to correlate with activity. |

| Statistical Method | The algorithm used to create the mathematical model (e.g., Partial Least Squares - PLS). | Used to derive the equation linking descriptors to the biological activity of related compounds. |

| Validation | The process of assessing the model's predictive ability using internal (cross-validation) and external test sets. | Essential to ensure that a model developed on related compounds could reliably predict the activity of this compound. |

| Contour Maps | 3D visualizations from methods like CoMFA that show where structural modifications may enhance or reduce activity. | Would indicate favorable and unfavorable regions for substitution on the this compound structure. |

| Key Metrics (q², r²) | Statistical values that measure the goodness-of-fit and predictive power of the model. | High values (e.g., q² > 0.5, r² > 0.6) suggest a reliable model for guiding drug design. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond acceptors/donors, hydrophobic regions, and charged centers. Once developed, this model can be used as a 3D query to search large compound libraries in a process called virtual screening, aiming to identify new molecules with the potential for similar biological activity.

For fluoroquinolone-based compounds targeting DNA gyrase, pharmacophore models have been successfully developed. An indirect drug design approach, using a set of structurally diverse compounds with a wide range of activity, can generate a quantitative pharmacophore hypothesis. For example, a successful model for DNA gyrase inhibitors was developed featuring three hydrogen bond acceptors (HBA) and one hydrophobic (Hy) moiety. This model demonstrated a high correlation coefficient (r = 0.95) with the training set data and accurately predicted the activity of a separate test set of compounds.

The virtual screening process using such a pharmacophore model would involve the following steps:

Database Preparation: A large database of 3D chemical structures is prepared.

Pharmacophore Filtering: The database is searched to find molecules that match the 3D arrangement of the pharmacophore features.

Docking and Scoring: The hits from the pharmacophore screen are then often subjected to molecular docking simulations to predict their binding mode and affinity more accurately.

Hit Selection: Compounds that pass these computational filters are selected for experimental testing.

This integrated approach of pharmacophore modeling and virtual screening has proven to be a robust tool for identifying novel topoisomerase II inhibitors. By applying these principles, one could screen for compounds that mimic the essential features of this compound or use a model built from related active compounds to identify entirely new scaffolds that could interact with the target, such as DNA gyrase.

Table 3: Components of Pharmacophore Modeling and Virtual Screening for this compound Analogs

| Component | Description | Example Application for Fluoroquinolone Scaffolds |

| Pharmacophore Features | The key chemical functionalities required for biological activity. | Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (Hy) regions, Aromatic Rings (AR). |

| Hypothesis Generation | The process of creating a 3D model of the essential features from a set of active molecules. | Using software like Catalyst (HypoGen module) to align active compounds and generate a common features hypothesis. |

| Virtual Library | A large, computationally accessible collection of chemical compound structures. | ZINC database, Enamine REAL database, or proprietary corporate compound collections. |

| Screening Cascade | A multi-step filtering process to narrow down a large library to a manageable number of hits. | 1. Pharmacophore search -> 2. ADMET filtering -> 3. Molecular docking. |

| Hit-to-Lead Optimization | The process of chemically modifying the initial "hit" compounds to improve their potency and properties. | Using the pharmacophore model and docking results to guide synthetic modifications of the this compound core. |

Prediction of ADMET Properties (Theoretical Studies)

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, as poor pharmacokinetic or safety profiles are major causes of late-stage drug failure. In silico ADMET prediction models provide an early assessment of a compound's likely behavior in the body, allowing for the prioritization of candidates with more favorable profiles.

Various computational tools and web servers, such as ADMETlab 2.0, SwissADME, and pkCSM, are available for these predictions. schrodinger.comnih.gov These platforms use QSAR models and other algorithms trained on large datasets of experimental data to predict a wide range of properties. For a compound like this compound, these tools can provide valuable preliminary data without the need for immediate synthesis and in vitro testing.

Key ADMET parameters that are typically evaluated include:

Absorption: Predictions of properties like Caco-2 cell permeability (an indicator of intestinal absorption), human intestinal absorption (HIA), and P-glycoprotein (P-gp) substrate or inhibitor status.

Distribution: Calculation of parameters such as the blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and the volume of distribution (VDss).

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it.

Excretion: Estimation of properties like total clearance and the likelihood of renal excretion.

Toxicity: Prediction of various toxicity endpoints, including Ames mutagenicity, cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, skin sensitization, and carcinogenicity.

In silico studies on novel fluoroquinolone analogs have utilized these predictive tools to screen out compounds with potential liabilities. For example, in a virtual screen for new DNA GyrA inhibitors, designed analogs were assessed for carcinogenicity, mutagenicity, and skin irritancy. elsevierpure.com This filtering step ensures that the resources for synthesis and biological testing are focused on compounds with the highest probability of success.

Table 4: Predicted ADMET Profile for a Representative Fluoroquinolone Analog (Illustrative)

| Property Category | Parameter | Predicted Value/Classification | Implication for Drug Development |

| Physicochemical | Molecular Weight | < 500 g/mol | Good for oral bioavailability (Lipinski's Rule). mdpi.com |

| LogP | 1-3 | Optimal range for absorption and permeability. mdpi.com | |

| Absorption | Caco-2 Permeability | High | Likely good intestinal absorption. nih.gov |

| P-gp Substrate | No | Less susceptible to efflux pumps, improving bioavailability. nih.gov | |

| Distribution | BBB Penetration | Low / No | Reduced potential for CNS side effects. nih.gov |

| Plasma Protein Binding | Moderate-High | Affects the free concentration of the drug available for action. nih.gov | |

| Metabolism | CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with other CYP2D6 substrates. nih.gov |

| Toxicity | Ames Mutagenicity | Negative | Low potential to be mutagenic. elsevierpure.com |

| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. nih.gov |

Density Functional Theory (DFT) Applications in Compound Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of medicinal chemistry, DFT calculations are applied to understand the fundamental electronic properties of a compound, which in turn govern its reactivity, stability, and intermolecular interactions.

For a molecule like this compound, DFT can be used to calculate a variety of properties:

Molecular Geometry: DFT can accurately predict the three-dimensional structure of the molecule in its lowest energy state.

Electronic Properties: It can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The HOMO-LUMO gap is an important indicator of molecular stability and reactivity.

Spectroscopic Properties: DFT can simulate spectra such as NMR, IR, and UV-Vis, which can aid in the characterization of the synthesized compound.

Reaction Mechanisms: It can be used to model reaction pathways and calculate activation energies, providing insight into chemical reactivity. For instance, DFT studies have been used to elucidate the mechanism of C-H activation on the quinoline (B57606) ring, showing why certain positions are more reactive than others. nih.gov

In studies of related quinoline-2-carboxamide derivatives, DFT calculations have been used to confirm the band gap and intramolecular charge transfer (ICT) characteristics of the molecules. sustech.edu The calculated HOMO and LUMO energies help to explain the electronic transitions observed in UV-Vis spectroscopy. These theoretical calculations complement experimental findings and provide a deeper understanding of the molecule's behavior at an electronic level, which is crucial for rational drug design.

Table 5: Applications of Density Functional Theory (DFT) in the Analysis of Quinolone Scaffolds

| DFT Application | Description of Calculation | Insight Gained for this compound |

| Geometry Optimization | Finding the lowest energy conformation of the molecule. | Provides the most stable 3D structure for use in docking and other modeling studies. |

| HOMO/LUMO Analysis | Calculation of the Highest Occupied and Lowest Unoccupied Molecular Orbital energies. | The energy gap indicates chemical reactivity and kinetic stability. Helps understand charge transfer interactions. |

| Molecular Electrostatic Potential (MEP) | Mapping the electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |

| Vibrational Frequency Analysis | Simulating the infrared (IR) and Raman spectra. | Aids in the interpretation of experimental spectra and confirms the structure of the synthesized compound. |

| Reaction Pathway Modeling | Calculating the energy profile of a chemical reaction, including transition states. | Can explain the regioselectivity of synthetic reactions on the quinoline ring. nih.gov |

Preclinical Pharmacokinetics and Pharmacodynamics Research Focus

In Vitro Pharmacokinetic Studies

In vitro pharmacokinetic studies are foundational in early drug development, providing initial insights into a compound's likely behavior in a biological system. These studies for compounds like 8-Fluoroquinoline-2-carboxamide typically focus on plasma protein binding and metabolic stability.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its distribution and availability to exert its therapeutic effect. For the fluoroquinolone class, plasma protein binding can vary considerably among different agents. Generally, this binding is moderate. nih.gov Understanding the unbound fraction of the drug is crucial, as this is the portion that is pharmacologically active and available to penetrate tissues.

Metabolic Stability: The metabolic stability of a compound is assessed using in vitro systems such as liver microsomes or hepatocytes. These studies help predict the extent of metabolism in the body and identify potential drug-drug interactions. Fluoroquinolones exhibit a range of metabolic profiles, from extensive hepatic metabolism to predominantly renal excretion. nih.gov For instance, some fluoroquinolones undergo metabolism in the liver, while others are primarily excreted unchanged in the urine. researchgate.net

Table 1: Representative In Vitro Pharmacokinetic Properties of the Fluoroquinolone Class

| Parameter | Typical Range for Fluoroquinolones | Significance |

|---|---|---|

| Plasma Protein Binding | 2% to >99% nih.gov | Influences the unbound, pharmacologically active concentration of the drug. |

| Metabolic Pathway | Varies from predominant renal excretion to extensive hepatic metabolism nih.gov | Determines the primary route of elimination and potential for drug-drug interactions. |

In Vivo Pharmacokinetic Profiling in Animal Models

Following in vitro characterization, the pharmacokinetic profile of this compound would be evaluated in animal models to understand its behavior in a whole organism. These studies are essential for determining key parameters that guide further development. nih.gov

Preclinical pharmacokinetic studies in animal models, such as rabbits, have been used to evaluate ciprofloxacin (B1669076) analogues. jove.com These studies reveal that such compounds can be quickly absorbed, distributed, and moderately eliminated. jove.com The volume of distribution for these analogues was found to be large. jove.com The total body clearance of ciprofloxacin and its analogues ranged from 42.35 to 200.16 mg/(μg/ml) per hour. jove.com Peak plasma concentrations (Cmax) of 1.04-5.66 μg/mL were achieved at 0.5 hours (Tmax), with an elimination half-life (T1/2) of 4.055-10.14 hours. jove.com

Table 2: Representative In Vivo Pharmacokinetic Parameters for Fluoroquinolone Analogues in Rabbits

| Parameter | Reported Range |

|---|---|

| Cmax (μg/mL) | 1.04 - 5.66 |

| Tmax (h) | 0.5 |

| T1/2 (h) | 4.055 - 10.14 |

| Vdss (mg)/(μg/ml) | 263.51 - 1068.89 |

| CL (mg)/(μg/ml)/h | 42.35 - 200.16 |

Source: Data derived from studies on ciprofloxacin analogues in rabbits. jove.com

Tissue Distribution Studies in Preclinical Models

Understanding the extent to which an antimicrobial agent penetrates different tissues is crucial for its efficacy, particularly for infections localized in specific organs. Tissue distribution studies are therefore a key component of preclinical evaluation.

Fluoroquinolones are known for their extensive penetration into various tissues and body fluids. researchgate.net In many cases, tissue concentrations can exceed the simultaneous concentrations in plasma. nih.govresearchgate.net For example, after oral administration, fleroxacin, a fluoroquinolone, is widely distributed throughout the body and various tissues. While concentrations in many biological samples are similar to those in plasma, they are two to three times higher in bile, nasal secretions, semen, lungs, bronchial mucosa, and ovaries.

Physiological pharmacokinetic models can be used to predict the tissue distribution of new antimicrobial agents. For one such agent, NY-198, tissue partition coefficient (Kp) values ranged from 0.22 to 4.85, with the highest concentrations found in the kidneys and liver. nih.gov A good correlation has been observed between the serum unbound fraction and the steady-state volume of distribution. nih.gov

Correlation of Pharmacokinetic Parameters with Biological Efficacy

A central goal of preclinical studies is to establish a relationship between the pharmacokinetic profile of a drug and its pharmacodynamic effect, often referred to as the PK/PD relationship. This understanding is critical for optimizing dosing regimens to maximize efficacy and minimize the development of resistance. nih.gov

For fluoroquinolones, the bactericidal activity is concentration-dependent. nih.govoup.comnih.gov The key pharmacodynamic parameters that correlate with successful clinical and microbiological outcomes are the ratio of the maximum or peak unbound drug concentration (Cmax) to the minimum inhibitory concentration (MIC) and the ratio of the 24-hour unbound area under the concentration-time curve (AUC) to the MIC. researchgate.net

Animal models and human studies with various fluoroquinolones have shown that a 24-hour AUC/MIC ratio of approximately 100, or a Cmax/MIC ratio of about 10, is associated with maximum clinical and bacteriological efficacy. nih.gov These PK/PD indices are valuable for predicting the efficacy of different agents against various pathogens. nih.gov

Table 3: Key Pharmacokinetic/Pharmacodynamic Indices for Fluoroquinolones

| PK/PD Index | Target Value for Efficacy | Significance |

|---|---|---|

| fAUC24/MIC | ~100 | Predicts overall drug exposure relative to pathogen susceptibility. |

| fCmax/MIC | ~10 | Reflects the peak drug concentration relative to pathogen susceptibility. |

Source: General targets for the fluoroquinolone class. nih.gov

Pharmacodynamic Effects in Preclinical Infection Models

The ultimate test of a new antimicrobial agent's potential is its performance in preclinical infection models. These models, which mimic human infectious diseases, are instrumental in evaluating the in vivo efficacy of compounds like this compound. nih.govnih.gov

In these models, the antibacterial effectiveness of a drug is assessed by measuring the reduction in bacterial burden in various tissues. For instance, in a rabbit infection model with Salmonella typhimurium, the in vivo antibacterial effects of danofloxacin were evaluated by treating infected rabbits with different doses of the drug. frontiersin.org The bacterial load in blood, liver, lungs, and spleen was then determined. frontiersin.org

The results from such studies demonstrate a clear dose-response relationship, where increasing doses of the fluoroquinolone lead to a greater reduction in bacterial counts. The AUC24h/MIC ratio has been shown to have a significant correlation with the in vivo antibacterial effects of danofloxacin against S. typhimurium. frontiersin.org These models are crucial for confirming the PK/PD targets identified in earlier studies and for providing the necessary data to support the transition to clinical trials. nih.gov

Emerging Applications and Future Research Directions for 8 Fluoroquinoline 2 Carboxamide

The 8-fluoroquinoline-2-carboxamide scaffold is a subject of growing interest in medicinal chemistry, representing a versatile platform for the development of novel chemical entities. As research progresses, several key areas of application and future investigation are emerging, focusing on overcoming existing therapeutic challenges and exploring new functionalities. These directions range from creating advanced therapeutic agents to designing sophisticated research tools.

Q & A

Basic: What are the common synthetic routes for 8-Fluoroquinoline-2-carboxamide, and how can researchers optimize reaction yields?

Methodological Answer:

Synthesis typically involves fluorination at the 8-position of a quinoline scaffold followed by carboxamide functionalization at the 2-position. Key steps include:

- Fluorination : Use halogen exchange (e.g., Balz-Schiemann reaction) or directed ortho-metalation for regioselective fluorination .

- Carboxamide Formation : Coupling carboxylic acid derivatives (e.g., acid chlorides) with amines under anhydrous conditions. Catalytic agents like DCC (dicyclohexylcarbodiimide) improve efficiency .

- Optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry, temperature, and solvent polarity (e.g., DMF vs. THF) to mitigate side products. For low yields, consider microwave-assisted synthesis to enhance reaction kinetics .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Employ a multi-technique approach:

- Spectroscopy :

- Mass Spectrometry : Use HRMS (High-Resolution MS) to validate molecular ion peaks and isotopic patterns consistent with fluorine .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, especially if synthetic routes risk positional isomers .

Advanced: How can contradictory bioactivity results for this compound across studies be resolved?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. Address discrepancies by:

- Standardizing Assays : Replicate experiments using identical cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .

- Purity Validation : Characterize batches via HPLC (>98% purity) and test for residual solvents (GC-MS) or metal catalysts (ICP-MS) that may skew bioactivity .

- Meta-Analysis : Conduct a systematic review (PRISMA guidelines) to compare methodologies across studies, identifying variables like pH, temperature, or incubation time that influence outcomes .

Advanced: What strategies are effective for analyzing the mechanism of action of this compound in enzymatic inhibition?

Methodological Answer:

Combine biochemical and computational tools:

- Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate/enzyme concentrations .

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions, prioritizing fluorine’s electronegativity and carboxamide hydrogen-bonding motifs .

- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for binding. Validate via SPR (Surface Plasmon Resonance) for binding affinity changes .

Basic: What are best practices for ensuring reproducibility in this compound synthesis?

Methodological Answer:

- Protocol Documentation : Detail solvent grades, catalyst lots, and reaction times. Use IUPAC nomenclature consistently to avoid ambiguity .

- Batch Testing : Synthesize ≥3 independent batches and compare yields/purity statistically (ANOVA). Report mean ± SD .

- Open Data : Share raw spectral data (NMR, MS) in supplementary materials or repositories like PubChem .

Advanced: How can researchers design experiments to assess the environmental toxicity of this compound?

Methodological Answer:

- Ecotoxicity Assays : Use Daphnia magna (OECD 202) or algae growth inhibition tests (OECD 201) to determine LC₅₀/EC₅₀. Include positive controls (e.g., triclosan) .

- Degradation Studies : Perform photolysis (UV light) or hydrolysis (pH 4–9) to identify breakdown products via LC-MS/MS .

- QSAR Modeling : Predict biodegradability and bioaccumulation using tools like EPI Suite, cross-referencing with experimental data .

Basic: What literature review frameworks are recommended for contextualizing this compound research?

Methodological Answer:

- Systematic Reviews : Follow PRISMA guidelines to screen articles (e.g., PubMed, SciFinder) using keywords like “8-fluoroquinoline derivatives” and “carboxamide bioactivity” .